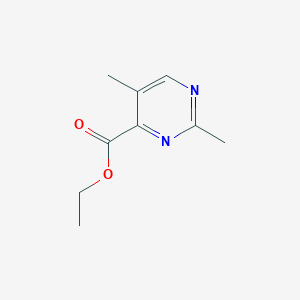

Ethyl 2,5-dimethylpyrimidine-4-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

ethyl 2,5-dimethylpyrimidine-4-carboxylate |

InChI |

InChI=1S/C9H12N2O2/c1-4-13-9(12)8-6(2)5-10-7(3)11-8/h5H,4H2,1-3H3 |

InChI Key |

PYQSBSHTXAVBAA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1C)C |

Origin of Product |

United States |

Reactivity and Functional Group Transformations of Ethyl 2,5 Dimethylpyrimidine 4 Carboxylate and Analogous Compounds

Chemical Reactivity of the Ester Moiety in Pyrimidine (B1678525) Carboxylates

The ester group in pyrimidine carboxylates can undergo several common transformations, including hydrolysis and transesterification. These reactions are fundamental in modifying the carboxylate functionality and synthesizing new derivatives.

The hydrolysis of the ethyl ester group in pyrimidine carboxylates to the corresponding carboxylic acid can be achieved under both acidic and basic conditions. rsc.org Alkaline hydrolysis is a common method for this transformation. researchgate.net However, the conditions for hydrolysis must be carefully controlled, as some pyrimidine-5-carboxylic acid esters have been reported to undergo rearrangement to 5-acetylpyrimidones under basic conditions. researchgate.net Although, other studies suggest that this rearrangement may not be a general phenomenon and that the typical hydrolysis product, the corresponding carboxylic acid, is usually formed. researchgate.netresearchgate.net

For instance, the hydrolysis of certain 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylates has been shown to yield the corresponding carboxylic acids. researchgate.net These acids can subsequently be decarboxylated to afford the respective 2-substituted pyrimidines. researchgate.net

Table 1: Examples of Hydrolytic Transformations of Pyrimidine Carboxylates

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Ethyl 2-amino-4-methyl-pyrimidine-5-carboxylate | NaOH, H2O or EtOH | 2-Amino-4-methyl-pyrimidine-5-carboxylic acid | researchgate.net |

| Ethyl 2-methyl-4-methyl-pyrimidine-5-carboxylate | NaOH, H2O or EtOH | 2,4-Dimethyl-pyrimidine-5-carboxylic acid | researchgate.net |

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com In the context of pyrimidine carboxylates, transesterification allows for the conversion of an ethyl ester to other alkyl esters, which can be useful for modifying the properties of the molecule or for synthesizing a series of related compounds.

The mechanism under basic conditions involves the nucleophilic attack of an alkoxide on the ester carbonyl, forming a tetrahedral intermediate, which then collapses to release the original alkoxy group. wikipedia.orgmasterorganicchemistry.com Under acidic conditions, the carbonyl group is protonated, making it more electrophilic for the attack by an alcohol. wikipedia.orgmasterorganicchemistry.com The equilibrium of the reaction can often be shifted by using a large excess of the new alcohol or by removing the alcohol that is formed as a byproduct. wikipedia.org

Reactivity and Derivatization of the Pyrimidine Heterocycle

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. wikipedia.orgslideshare.net This inherent reactivity allows for a wide range of derivatizations.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyrimidine ring. nih.gov Leaving groups at the C2, C4, and C6 positions can be displaced by various nucleophiles. bhu.ac.in For example, a chloro group at the 4-position of a pyrimidine ring can be substituted by nucleophiles like dimethylamine, sodium phenoxide, and sodium thiophenoxide. rsc.org

In some cases, nucleophilic attack can lead to addition products. For instance, 5-dimehtylamino- researchgate.netacs.orgwur.nloxadiazolo[3,4-d]pyrimidine 1-oxide reacts with nucleophiles such as water, alcohols, and amines at the C-7 position of the pyrimidine ring to form stable covalent adducts. rsc.org The reactivity of the pyrimidine ring towards nucleophiles can be enhanced by the presence of electron-withdrawing groups or by quaternization of the ring nitrogen atoms. wur.nl

Table 2: Examples of Nucleophilic Substitutions on Pyrimidine Derivatives

| Pyrimidine Substrate | Nucleophile | Product | Reference |

|---|---|---|---|

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium thiophenoxide | Ethyl 4-phenylthio-2-methylthiopyrimidine-5-carboxylate | rsc.org |

The pyrimidine ring can undergo transformations and rearrangements under certain conditions. One notable example is the Dimroth rearrangement, which involves ring opening and re-closure, often leading to an isomer of the starting pyrimidine. wikipedia.orgchinesechemsoc.orgchinesechemsoc.org This rearrangement can be facilitated by activating the pyrimidine ring, for instance, through triflylation, followed by nucleophilic addition. chinesechemsoc.orgchinesechemsoc.org

Ring transformations can also lead to different heterocyclic systems. For example, some 5-nitropyrimidines can be transformed into pyridines. acs.org Similarly, pyrimidine-to-pyridine ring interconversions have been reported. acs.orgresearchgate.net The hydrolytic cleavage of the pyrimidine ring in fused systems, such as in 2-R- acs.orgwur.nlumich.edutriazolo[1,5-c]-quinazolines, has also been studied. researchgate.net Fused pyrimidines are known to have modified physical and chemical properties compared to their non-fused counterparts. nih.gov

The synthesis of pyrimidines often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a dinucleophile containing an N-C-N fragment, such as amidines, urea (B33335), or guanidine (B92328). wikipedia.orgorientjchem.org This approach allows for the direct formation of the pyrimidine ring with various substituents.

For instance, β-enaminones can react with amidines in the presence of acetic acid to yield substituted pyrimidines. orientjchem.org Similarly, chalcones can react with 1,3-dinucleophiles to produce pyrimidine derivatives. orientjchem.org The reaction of 3-arylmethylidenefuran-2(3H)-ones with N,N-binucleophilic reagents like guanidine and thiourea (B124793) can also lead to the formation of pyrimidine-containing heterocyclic compounds. mdpi.com The initial attack of the nucleophile often occurs at an electron-deficient carbon, leading to ring opening of the furanone and subsequent cyclization to form the pyrimidine ring. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Ethyl 2,5-dimethylpyrimidine-4-carboxylate |

| 5-acetylpyrimidones |

| 2-substituted pyrimidines |

| Ethyl 2-amino-4-methyl-pyrimidine-5-carboxylate |

| 2-Amino-4-methyl-pyrimidine-5-carboxylic acid |

| Ethyl 2-methyl-4-methyl-pyrimidine-5-carboxylate |

| 2,4-Dimethyl-pyrimidine-5-carboxylic acid |

| 2-(p-substituted phenylthio)pyrimidines |

| 2-Hydroxypyrimidine |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate |

| Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate |

| Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate |

| Ethyl 4-phenylthio-2-methylthiopyrimidine-5-carboxylate |

| 2-Aminopyrimidine |

| 2-Chloropyrimidine |

| 5-dimehtylamino- researchgate.netacs.orgwur.nloxadiazolo[3,4-d]pyrimidine 1-oxide |

| 5-nitropyrimidines |

| pyridines |

| 2-R- acs.orgwur.nlumich.edutriazolo[1,5-c]-quinazolines |

| β-enaminones |

| chalcones |

| 3-arylmethylidenefuran-2(3H)-ones |

| amidines |

| urea |

| guanidine |

Reactivity of Methyl Substituents in Pyrimidine Carboxylates

The reactivity of the methyl groups in this compound and analogous compounds is significantly influenced by their position on the pyrimidine ring and the electronic effects of the other substituents. The electron-withdrawing nature of the pyrimidine ring, further enhanced by the presence of the ethyl carboxylate group at the 4-position, activates the methyl groups, particularly the one at the 2-position, towards a variety of chemical transformations. This section delves into the differential reactivity of the 2- and 5-methyl substituents, exploring their participation in condensation, oxidation, and halogenation reactions.

The acidity of the protons of the methyl groups is a key determinant of their reactivity, especially in base-catalyzed reactions. In heterocyclic systems like pyrimidines, the position of the methyl group relative to the ring nitrogen atoms dictates the stability of the carbanion formed upon deprotonation. For methyl-substituted pyridines, it has been established that the methyl groups at the 2- and 4-positions are more acidic than the one at the 3-position due to the resonance stabilization of the resulting anion, where the negative charge can be delocalized onto the electronegative nitrogen atom. vaia.com This principle extends to pyrimidine systems. Consequently, the 2-methyl group in this compound is expected to be more acidic and thus more reactive in condensation reactions compared to the 5-methyl group.

Condensation Reactions

The enhanced acidity of the 2-methyl group facilitates its participation in condensation reactions with various electrophiles, most notably aldehydes. In the presence of a base, the 2-methyl group can be deprotonated to form a nucleophilic carbanion that readily attacks the carbonyl carbon of an aldehyde. For instance, 2-methylpyrimidine (B1581581) derivatives can undergo Knoevenagel-type condensations. jst.go.jp While specific studies on this compound are limited, the general reactivity pattern of 2-methyl heterocyclic compounds suggests that it would react with aldehydes like benzaldehyde (B42025) to form styryl derivatives. This reaction typically involves the formation of an adduct followed by the elimination of water. vaia.comresearchgate.net

The reactivity of the 5-methyl group in such condensations is significantly lower due to the less acidic nature of its protons. The carbanion at the 5-position is not as effectively stabilized by resonance with the ring nitrogens.

Oxidation Reactions

The methyl groups on the pyrimidine ring can be oxidized to various functional groups, including aldehydes and carboxylic acids. The regioselectivity of this oxidation can often be controlled by the choice of oxidizing agent and reaction conditions. Selenium dioxide (SeO₂) is a common reagent for the oxidation of activated methyl groups on heterocyclic rings. nih.govnih.gov Studies on analogous systems, such as 2,4-dimethylquinoline, have shown that the 2-methyl group is preferentially oxidized over the 4-methyl group. nih.gov This selectivity is attributed to the higher electron deficiency at the 2-position, making the methyl group more susceptible to oxidation. Therefore, it is plausible that the oxidation of this compound with selenium dioxide would selectively yield the corresponding 2-formyl derivative. Further oxidation to the carboxylic acid can also occur, potentially with stronger oxidizing agents or harsher reaction conditions. nih.govresearchgate.net

Halogenation Reactions

Below is a table summarizing the expected reactivity and transformations of the methyl substituents in this compound based on the reactivity of analogous compounds.

| Methyl Group Position | Reaction Type | Typical Reagents and Conditions | Expected Product | Notes on Reactivity and Selectivity |

|---|---|---|---|---|

| 2-Methyl | Condensation | Aldehydes (e.g., Benzaldehyde), Base (e.g., Piperidine, Acetic Acid) | 2-Styrylpyrimidine derivative | Higher reactivity due to greater acidity of methyl protons. vaia.comjst.go.jp |

| 5-Methyl | Condensation | Aldehydes (e.g., Benzaldehyde), Base | Low to no reaction | Lower reactivity due to lower acidity of methyl protons. |

| 2-Methyl | Oxidation | Selenium Dioxide (SeO₂) in Dioxane or Acetic Acid | 2-Formylpyrimidine or 2-Carboxypyrimidine derivative | Preferential oxidation at the more electron-deficient 2-position is expected. nih.govnih.govresearchgate.net |

| 5-Methyl | Oxidation | Selenium Dioxide (SeO₂) | Less reactive than the 2-methyl group | Oxidation at the 5-position would likely require more forcing conditions. |

| 2-Methyl and 5-Methyl | Radical Halogenation | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), Light | 2- and/or 5-(Halomethyl)pyrimidine derivatives | Potential for mono- or di-halogenation depending on stoichiometry. Selectivity would depend on the relative stability of the radical intermediates. researchgate.net |

Spectroscopic and Structural Characterization of Ethyl 2,5 Dimethylpyrimidine 4 Carboxylate and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For Ethyl 2,5-dimethylpyrimidine-4-carboxylate, ¹H and ¹³C NMR spectra would reveal distinct signals corresponding to each unique proton and carbon environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the two methyl groups, and the lone proton on the pyrimidine (B1678525) ring.

Ethyl Group: The ethoxy group (-OCH₂CH₃) will present as a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the terminal methyl protons (CH₃), a pattern confirmed in numerous ethyl-pyrimidine carboxylate derivatives. rsc.org The quartet typically appears in the δ 4.0-4.5 ppm range, while the triplet is found further upfield around δ 1.1-1.5 ppm. rsc.org

Methyl Groups: The two methyl groups attached to the pyrimidine ring at positions 2 and 5 are chemically distinct and should each produce a singlet. Their exact chemical shifts would depend on the electronic environment, but are generally expected in the δ 2.2-2.7 ppm region. rsc.org

Pyrimidine Ring Proton: The single proton at the 6-position of the pyrimidine ring is expected to appear as a singlet in the aromatic region of the spectrum, likely downfield due to the electronegativity of the adjacent nitrogen atoms and the carbonyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton.

Ethyl Group Carbons: The methylene carbon (-OCH₂) of the ethyl group is typically observed around δ 60 ppm, while the methyl carbon (-OCH₂C H₃) appears upfield around δ 14 ppm. rsc.org

Methyl Group Carbons: The carbons of the two methyl groups on the ring would appear in the δ 17-25 ppm range. rsc.org

Pyrimidine Ring Carbons: The carbons of the pyrimidine ring would have distinct chemical shifts. The carboxylate carbon (C=O) is the most deshielded, appearing significantly downfield, often in the δ 165 ppm region. rsc.org The other ring carbons (C2, C4, C5, C6) would have signals influenced by their position relative to the nitrogen atoms and substituents.

Table 1: Predicted NMR Data for this compound based on Analogous Compounds This table presents expected chemical shift ranges based on data from structurally similar pyrimidine derivatives.

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Pyrimidine-H6 | Singlet, downfield | ~150-160 |

| Pyrimidine-C2 | - | ~160-170 |

| Pyrimidine-C4 | - | ~160-170 |

| Pyrimidine-C5 | - | ~120-130 |

| Pyrimidine-C6 | - | ~150-160 |

| C=O (Ester) | - | ~165 |

| -OCH₂ CH₃ | Quartet, ~4.0-4.5 | ~60 |

| -OCH₂CH₃ | Triplet, ~1.1-1.5 | ~14 |

| Pyrimidine-CH₃ (at C2) | Singlet, ~2.2-2.7 | ~17-25 |

| Pyrimidine-CH₃ (at C5) | Singlet, ~2.2-2.7 | ~17-25 |

Mass Spectrometry Techniques in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound from its fragmentation pattern. The molecular formula for this compound is C₉H₁₂N₂O₂, corresponding to a molecular weight of 196.21 g/mol .

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 196. The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.orgchemguide.co.uk Common fragmentation pathways for this molecule would include:

Loss of the ethoxy group (-•OCH₂CH₃): This involves the cleavage of the C-O bond of the ester, resulting in a prominent fragment ion at m/z 151 ([M - 45]⁺). This is a characteristic fragmentation for ethyl esters. libretexts.orgmdpi.com

Loss of an ethylene (B1197577) molecule (C₂H₄): A McLafferty rearrangement could lead to the loss of ethylene from the ethyl ester group, producing a fragment ion at m/z 168.

Loss of the entire ester group (-•COOCH₂CH₃): This would result in a fragment corresponding to the dimethyl-pyrimidine cation at m/z 121 ([M - 75]⁺).

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Formula of Loss |

| 196 | Molecular Ion [M]⁺ | - |

| 151 | [M - OCH₂CH₃]⁺ | •OCH₂CH₃ |

| 168 | [M - C₂H₄]⁺ | C₂H₄ |

| 121 | [M - COOCH₂CH₃]⁺ | •COOCH₂CH₃ |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

The IR spectrum of this compound would display several characteristic absorption bands:

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1700-1730 cm⁻¹. rsc.orgrsc.org

C=N and C=C Stretching: The pyrimidine ring contains both C=N and C=C bonds, which would give rise to a series of medium to strong absorptions in the 1450-1650 cm⁻¹ range. mdpi.com

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and ethyl groups will appear as multiple bands in the 2850-3000 cm⁻¹ region. mdpi.com

C-O Stretching: The C-O single bond stretches of the ester group are expected to produce strong bands in the 1100-1300 cm⁻¹ region.

Table 3: Predicted Infrared Absorption Bands for this compound Based on typical frequencies for functional groups found in similar molecules.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 2850-3000 | C-H Stretch | Aliphatic (Methyl, Ethyl) |

| 1700-1730 | C=O Stretch | Ester Carbonyl |

| 1450-1650 | C=N / C=C Stretch | Pyrimidine Ring |

| 1100-1300 | C-O Stretch | Ester |

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in the provided sources, analysis of related pyrimidine carboxylate derivatives allows for a well-founded prediction of its solid-state characteristics. rsc.org

It is expected that the pyrimidine ring would be essentially planar. The substituents—the two methyl groups and the ethyl carboxylate group—would be positioned in this plane to minimize steric hindrance. The ethyl carboxylate group itself may exhibit some rotational freedom around the C-C bond connecting it to the ring, but a co-planar arrangement is often favored to maximize conjugation.

Academic Research Applications of Pyrimidine Carboxylates Beyond Direct Therapeutics

Strategic Building Blocks in Complex Organic Synthesis

In the field of complex organic synthesis, pyrimidine (B1678525) derivatives are highly valued for their role as key intermediates. growingscience.com Ethyl 2,5-dimethylpyrimidine-4-carboxylate is an exemplary building block, offering multiple reactive sites for molecular elaboration. The pyrimidine ring itself is an electron-deficient system, which influences the reactivity of its substituents and allows for specific chemical transformations.

The ethyl carboxylate group at the C4 position is a particularly important functional handle. It can undergo a variety of classic ester transformations:

Saponification to the corresponding carboxylic acid, which can then be used in amide bond couplings or other carboxylate-specific reactions.

Reduction to a primary alcohol, providing a site for etherification or further oxidation.

Reaction with nucleophiles like amines or hydrazines to form amides or hydrazides, respectively. These products are often key intermediates for constructing larger, fused heterocyclic systems. researchgate.net

The methyl groups at the C2 and C5 positions also influence the molecule's reactivity and provide steric bulk that can direct the course of subsequent reactions. The synthesis of such substituted pyrimidine-4-carboxylates can be achieved through various methods, often involving the condensation of N-C-N dinucleophiles (like amidines) with 1,3-dicarbonyl compounds or their equivalents. researchgate.net This accessibility makes this compound and its analogs readily available starting materials for multi-step synthetic campaigns.

Precursors for Diverse Fused and Polycyclic Heterocyclic Systems

One of the most significant applications of pyrimidine carboxylates in academic research is their use as precursors for the synthesis of fused heterocyclic systems. These larger, more complex molecules are of great interest in medicinal chemistry and materials science. The pyrimidine ring provides a pre-built segment of the final structure, streamlining the synthetic process.

The pyrimido[4,5-d]pyrimidine (B13093195) core is a privileged scaffold found in many biologically active molecules. This compound is an ideal starting point for constructing this fused system. A common strategy involves converting the ethyl ester at C4 into a reactive intermediate that can participate in a cyclization reaction with a reagent that forms the second pyrimidine ring.

For instance, the ester can be hydrolyzed to a carboxylic acid, converted to an acid chloride, and then reacted with an appropriate amine to form an amide. Alternatively, reaction of the ester with hydrazine (B178648) forms a hydrazide, which is a key precursor for building adjacent rings. researchgate.net A powerful two-step synthesis involves the initial formation of a substituted pyrimidine followed by a cyclization reaction to yield the fused product. Research has demonstrated the synthesis of various 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidin-4-amines, showcasing the versatility of this approach. mdpi.com

The pyrimido[5,4-d]pyrimidine (B1612823) scaffold has also been explored for its potential in developing new therapeutic agents. nih.gov The synthesis of these compounds often begins with functionalized pyrimidines, illustrating the importance of precursors like this compound in accessing these novel chemical entities. nih.gov

Table 1: Synthesis of Substituted Pyrimido[4,5-d]pyrimidines

| Starting Pyrimidine Derivative | Reagents & Conditions | Fused Product Example | Yield (%) | Reference |

|---|---|---|---|---|

| 2,5-Dimethyl-4-chloropyrimidine | N-Arylguanidine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C | 2,5-Dimethyl-N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine | 25% | mdpi.com |

| 2,5-Dimethyl-4-chloropyrimidine | N-(p-tolyl)guanidine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C | 2,5-Dimethyl-7-phenyl-N-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-amine | 28% | mdpi.com |

| 2,5-Dimethyl-4-chloropyrimidine | N-(4-chlorophenyl)guanidine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C | N-(4-Chlorophenyl)-2,5-dimethyl-7-phenylpyrimido[4,5-d]pyrimidin-4-amine | 22% | mdpi.com |

The pyrido[2,3-d]pyrimidine (B1209978) skeleton is another important heterocyclic system found in numerous compounds with significant biological activities, including marketed drugs. nih.gov Synthetic strategies to access this scaffold often rely on the cyclization of a substituted pyridine (B92270) or, more relevantly, the annulation of a pyridine ring onto a pre-existing pyrimidine core.

Starting from a pyrimidine such as this compound, a common approach involves introducing a three-carbon chain onto the pyrimidine ring, typically at the C5 position, which can then undergo an intramolecular cyclization to form the fused pyridine ring. nih.gov This can be achieved through various reactions, such as the Vilsmeier-Haack reaction to introduce a formyl group, followed by a condensation reaction with an active methylene (B1212753) compound. Another strategy involves a palladium-catalyzed coupling reaction between a halogenated pyrimidine and a suitable alkene or alkyne, followed by cyclization to yield the pyrido[2,3-d]pyrimidine system. nih.govmdpi.com The substituents on the initial pyrimidine ring, such as the methyl groups in the title compound, become integral features of the final fused product.

Pyrimidoquinolines are fused heterocyclic systems that combine the structural features of pyrimidine and quinoline (B57606). These compounds have applications in various fields, including materials science for their potential photodiode properties. orientjchem.org The synthesis of these structures can be accomplished by building the quinoline ring onto the pyrimidine core. A typical method involves a condensation reaction between an aminopyrimidine and a β-ketoester or a similar 1,3-dielectrophile, often under acidic conditions (e.g., the Gould-Jacobs reaction).

To use this compound as a precursor, it would first need to be converted into an aminopyrimidine. This can be achieved through a multi-step sequence, for example, by converting the C4-ester into an amide, followed by a Hofmann or Curtius rearrangement to yield the corresponding 4-aminopyrimidine. This aminopyrimidine then possesses the necessary nucleophilic nitrogen to participate in the annulation reaction that forms the fused quinoline ring.

Contributions to Chemical Biology Research: Design of Molecular Probes and Scaffolds

Beyond its role in constructing complex molecules, the pyrimidine carboxylate framework is a valuable tool in chemical biology for the design of molecular probes and scaffolds to investigate biological systems.

In drug discovery and chemical biology, a "scaffold" refers to the core structure of a molecule that provides the essential framework for positioning functional groups in three-dimensional space to interact with a biological target. The pyrimidine ring is an excellent scaffold because it is a rigid, planar system that mimics the structure of endogenous nucleobases, making it a privileged structure for interacting with a wide range of biological targets. nih.gov

This compound serves as an ideal starting scaffold for several reasons:

Structural Rigidity : The aromatic pyrimidine core provides a predictable and stable platform.

Defined Substitution Vectors : The methyl and carboxylate groups are positioned at specific vectors, allowing for the systematic exploration of chemical space around the core. The C4-ester, in particular, acts as a convenient attachment point for linking different chemical fragments via an amide bond, enabling the generation of compound libraries for screening.

Researchers can use this scaffold to design and synthesize libraries of related compounds where different chemical groups are attached to the core. By systematically varying these groups and testing the resulting compounds' ability to bind to a target protein (such as a kinase or receptor), scientists can map the binding pocket and understand the key interactions required for affinity and selectivity. nih.gov This structure-activity relationship (SAR) data is crucial for designing more potent and selective molecular probes or potential drug candidates.

Structure-Activity Relationship (SAR) Methodologies for Chemical Tool Development

Structure-Activity Relationship (SAR) studies are a fundamental component of medicinal chemistry and chemical biology, aimed at understanding how the chemical structure of a compound influences its biological activity. In the context of developing chemical tools—potent and selective molecules used to probe biological systems—SAR methodologies are employed to optimize properties such as target affinity, selectivity, and cellular permeability, rather than therapeutic efficacy. Pyrimidine carboxylates, including scaffolds like this compound, serve as versatile templates for such investigations due to their synthetic tractability and diverse biological relevance. nih.govnih.gov

The process of developing a chemical tool from a pyrimidine carboxylate core involves systematically modifying its peripheral substituents to map the chemical space required for a desired biological effect. For a molecule like this compound, SAR exploration would focus on three primary positions: the C2-methyl group, the C5-methyl group, and the C4-ethyl carboxylate moiety.

Modification of the C4-Ester Group: The ethyl carboxylate at the C4 position is a key site for modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which introduces a potential hydrogen bond donor and a negative charge at physiological pH. Alternatively, the ethyl group can be replaced with other alkyl or aryl groups to probe steric and hydrophobic interactions within the target's binding pocket. Amidation of the carboxylate to form a library of primary, secondary, or tertiary amides introduces different hydrogen bonding patterns and can significantly alter the molecule's solubility and cell permeability. tandfonline.comresearchgate.net

Variation of the C2 and C5 Substituents: The methyl groups at the C2 and C5 positions provide opportunities to explore the steric and electronic requirements of the target protein. Replacing these small, lipophilic groups with larger alkyl groups, cyclic fragments, or electron-withdrawing/donating aromatic rings can define the boundaries of the binding site. For instance, SAR studies on other pyrimidine systems have shown that cholinesterase inhibition is highly sensitive to the steric and electronic properties of substituents at the C2 and C4 positions. nih.gov

A hypothetical SAR study for a chemical tool based on the this compound scaffold, targeting a hypothetical protein kinase, is outlined in the table below. The goal is to identify a potent and selective inhibitor for use in cell-based assays.

| Compound | R1 (C2-Position) | R2 (C5-Position) | R3 (C4-Position) | Kinase Inhibition (IC₅₀, nM) | Rationale for Modification |

|---|---|---|---|---|---|

| Parent | -CH₃ | -CH₃ | -COOCH₂CH₃ | 5,000 | Starting scaffold (Hit compound) |

| 1 | -CH₃ | -CH₃ | -COOH | >10,000 | Assess importance of the ester for activity; introduce charge. |

| 2 | -CH₃ | -CH₃ | -CONHCH₃ | 2,500 | Introduce hydrogen bond donor; improve solubility. |

| 3 | -Phenyl | -CH₃ | -COOCH₂CH₃ | 800 | Probe for a hydrophobic pocket at the C2 position. |

| 4 | -CH₃ | -H | -COOCH₂CH₃ | >10,000 | Determine the necessity of the C5-methyl group. |

| 5 | -Phenyl | -CH₃ | -CONHCH₃ | 150 | Combine beneficial modifications from compounds 2 and 3. |

This systematic approach, combining modifications at multiple sites, allows researchers to build a comprehensive understanding of the SAR, leading to the rational design of a highly optimized chemical tool for studying the target of interest. acs.orgumich.edu

Catalytic Roles of Pyrimidine Derivatives in Organic Transformations

While widely recognized for their roles in biological systems and as scaffolds in medicinal chemistry, pyrimidine derivatives also possess properties that allow them to participate in or facilitate chemical reactions as catalysts. growingscience.com Their catalytic functions are primarily derived from the electronic characteristics of the diazine ring system, particularly the presence of nitrogen atoms with lone pairs of electrons.

One of the primary catalytic roles of pyrimidines is as Lewis bases . The lone pair of electrons on the sp²-hybridized nitrogen atoms can interact with Lewis acidic species, thereby activating them towards nucleophilic attack. This mode of catalysis is analogous to that of more commonly known organocatalysts like pyridine and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov In this role, the pyrimidine can function as a nucleophilic catalyst, forming a reactive intermediate with a substrate that is more susceptible to a subsequent reaction.

Another emerging area is the use of pyrimidine derivatives as precursors to N-heterocyclic carbene (NHC) catalysts . By alkylating one of the ring nitrogen atoms, a pyrimidinium salt is formed. Subsequent deprotonation at the carbon atom situated between the two nitrogen atoms (the C2 position) can, in principle, generate a highly nucleophilic NHC. While imidazolium (B1220033) and triazolium salts are the most common NHC precursors, the fundamental chemistry can be extended to diazine systems. These NHC organocatalysts are renowned for their ability to induce umpolung (polarity inversion) reactivity, enabling a wide range of transformations such as the benzoin (B196080) condensation and Stetter reaction. nih.govthieme-connect.com

Furthermore, the pyrimidine moiety can function as a directing group in transition metal-catalyzed reactions. The nitrogen atoms can coordinate to a metal center (e.g., palladium, rhodium, iridium), positioning the catalyst in close proximity to a specific C-H bond on a substituent attached to the pyrimidine ring. acs.org This directed C-H activation strategy allows for the regioselective functionalization of otherwise unreactive positions, providing an efficient route to complex molecules. In this capacity, the pyrimidine itself is not the catalytic species but is an essential part of the substrate that enables and controls the catalytic cycle. mdpi.com

The diverse catalytic applications of the pyrimidine framework are summarized in the table below.

| Catalytic Role | Active Site/Feature | Mechanism of Action | Example Transformation |

|---|---|---|---|

| Lewis Base Catalyst | Nitrogen lone pairs | Nucleophilic catalysis; activation of Lewis acids. nih.gov | Acylation reactions, silylation of alcohols. |

| NHC Precursor | Pyrimidinium salt | Formation of a nucleophilic carbene for umpolung reactivity. nih.gov | Benzoin condensation, Stetter reaction. |

| Directing Group | Coordination to N1 or N3 | Directs a metal catalyst to a specific C-H bond for activation. acs.org | Palladium-catalyzed C-H arylation or alkenylation. |

These roles highlight the versatility of the pyrimidine scaffold, extending its utility beyond biology and into the realm of modern synthetic organic chemistry.

Advanced Research Directions and Future Perspectives in Ethyl 2,5 Dimethylpyrimidine 4 Carboxylate Chemistry

Development of Green Chemistry Approaches for Synthesis

The chemical industry's shift towards sustainability has spurred the development of green chemistry approaches for the synthesis of pyrimidine (B1678525) derivatives, including ethyl 2,5-dimethylpyrimidine-4-carboxylate. tandfonline.comrasayanjournal.co.in Traditional synthetic methods often rely on hazardous reagents and solvents, generating significant waste. rasayanjournal.co.in In contrast, green chemistry focuses on minimizing environmental impact through the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. rasayanjournal.co.inijpsr.com

Key green strategies applicable to the synthesis of pyrimidine carboxylates include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and increasing atom economy. rasayanjournal.co.inresearchgate.net The Biginelli reaction, a classic MCR for pyrimidine synthesis, can be adapted for greener conditions. ijnc.ir

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. rasayanjournal.co.inijper.org This technique has been successfully employed for the synthesis of various pyrimidine derivatives. ijpsr.comijper.org

Solvent-Free and Aqueous Synthesis: Conducting reactions in the absence of organic solvents or in water as a green solvent minimizes the use and disposal of hazardous materials. rasayanjournal.co.inresearchgate.net

Use of Green Catalysts: The development of reusable and non-toxic catalysts, such as nano-catalysts and biocatalysts, is a cornerstone of green chemistry. researchgate.netnih.gov For instance, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols represents a sustainable approach. bohrium.comnih.govorganic-chemistry.org

| Green Chemistry Approach | Description | Advantages | Potential Application to this compound Synthesis |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Three or more reactants are combined in a single synthetic operation. rasayanjournal.co.in | Reduced waste, shorter reaction times, higher atom economy. rasayanjournal.co.in | One-pot synthesis from simpler precursors. |

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. ijper.org | Faster reaction rates, higher yields, cleaner reactions. rasayanjournal.co.inijper.org | Accelerated cyclocondensation steps. |

| Solvent-Free Synthesis | Reactions are conducted without a solvent. researchgate.net | Eliminates solvent waste, simplifies purification. rasayanjournal.co.in | Solid-state or melt-phase reactions of starting materials. |

| Green Catalysts | Use of reusable and non-toxic catalysts. nih.gov | Reduced environmental impact, catalyst recyclability. researchgate.net | Employing solid acid catalysts or biocatalysts for the condensation reaction. |

The application of these green methodologies to the synthesis of this compound holds the promise of more sustainable and economically viable production processes.

Exploration of Novel Reactivity Patterns and Mechanistic Insights

While the fundamental reactivity of the pyrimidine ring is well-established, there is still much to explore regarding the novel reactivity patterns and reaction mechanisms of substituted pyrimidine carboxylates like this compound. A deeper understanding of its reactivity is crucial for designing new synthetic transformations and functional materials.

Future research in this area will likely focus on:

C-H Functionalization: Direct functionalization of the C-H bonds of the pyrimidine ring and the methyl groups would provide a highly efficient route to novel derivatives, avoiding the need for pre-functionalized substrates.

Photoredox Catalysis: The use of visible light to drive chemical reactions offers a green and powerful tool for accessing novel reactivity. Investigating the behavior of this compound under photoredox conditions could lead to the discovery of unprecedented transformations.

Enzymatic Transformations: Biocatalysis offers a highly selective and environmentally friendly approach to chemical synthesis. Exploring the use of enzymes for the synthesis and modification of this compound could provide access to chiral derivatives and complex molecular architectures. umich.edu

Mechanistic Studies: Detailed mechanistic investigations, employing techniques such as kinetic studies, isotopic labeling, and computational modeling, are essential for understanding the underlying principles that govern the reactivity of this compound. For example, understanding the mechanism of decarboxylation in related pyrimidine systems can provide insights into the stability and potential transformations of the carboxylate group. nih.gov

| Research Area | Description | Potential Outcomes |

|---|---|---|

| C-H Functionalization | Directly converting C-H bonds into new functional groups. | More efficient and atom-economical synthesis of complex derivatives. |

| Photoredox Catalysis | Using light to initiate and drive chemical reactions. | Discovery of novel, previously inaccessible chemical transformations. |

| Enzymatic Transformations | Utilizing enzymes to catalyze specific reactions. umich.edu | Highly selective and sustainable synthesis of chiral and complex molecules. |

| Mechanistic Studies | Investigating the detailed steps of a chemical reaction. nih.gov | Deeper understanding of reactivity, enabling the design of new reactions and catalysts. |

By exploring these avenues, chemists can expand the synthetic utility of this compound and pave the way for its application in new areas of science and technology.

Computational Chemistry and In Silico Design for Pyrimidine Carboxylate Systems

Computational chemistry and in silico design have become indispensable tools in modern chemical research, offering powerful methods for predicting molecular properties, elucidating reaction mechanisms, and designing new molecules with desired functionalities. For pyrimidine carboxylate systems, these computational approaches are poised to accelerate the pace of discovery and innovation. researchgate.neteurekaselect.com

Key applications of computational chemistry in this field include:

Molecular Docking and Virtual Screening: In the context of drug discovery, molecular docking can be used to predict the binding affinity of this compound derivatives to biological targets. eurekaselect.combenthamdirect.com Virtual screening of large compound libraries can then identify promising candidates for further experimental investigation. biotech-asia.org

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. benthamdirect.com These models can be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds.

Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method for studying the electronic structure and properties of molecules. It can be used to calculate a wide range of properties, including molecular geometries, reaction energies, and spectroscopic data, providing deep insights into the reactivity and behavior of pyrimidine carboxylate systems. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules over time, providing insights into conformational changes, solvent effects, and the interactions between molecules.

| Computational Method | Application in Pyrimidine Carboxylate Research | Expected Insights |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities to biological targets. eurekaselect.com | Identification of potential drug candidates and their mechanism of action. researchgate.net |

| QSAR | Relating chemical structure to biological activity. benthamdirect.com | Guiding the design of more potent and selective molecules. |

| DFT Calculations | Investigating electronic structure, reactivity, and reaction mechanisms. | Fundamental understanding of chemical properties and reactivity. nih.gov |

| MD Simulations | Simulating the dynamic behavior of molecules and their interactions. | Insights into conformational flexibility and binding processes. |

The integration of these computational methods with experimental research will undoubtedly lead to a more rational and efficient design of novel pyrimidine carboxylate derivatives with tailored properties for a wide range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.